N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:
- Ortho-substituted tert-butyl group on the phenyl ring (2-position).
- 4-methyl substitution on the 1,2,4-triazole ring.
- Pyridin-4-yl group at the 5-position of the triazole.
This compound belongs to a class of molecules studied for their modulation of insect olfactory receptors (Orco), with structural analogs showing agonist or antagonist activity .
Properties
Molecular Formula |
C20H23N5OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H23N5OS/c1-20(2,3)15-7-5-6-8-16(15)22-17(26)13-27-19-24-23-18(25(19)4)14-9-11-21-12-10-14/h5-12H,13H2,1-4H3,(H,22,26) |
InChI Key |
OWEZMPXZXLZTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3 |
Origin of Product |
United States |
Biological Activity
N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 407.5 g/mol. Its structure features a tert-butyl group , a phenyl ring , a triazole ring , and a sulfanyl group , which contribute to its biological activity.
The biological activity of N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions . The triazole ring may facilitate binding to metal ions or active sites in proteins, potentially leading to diverse pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes.
- Receptor Interaction : It could influence receptor activity through specific binding interactions.
Biological Activities
Research indicates that the compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties against various pathogens.
- Antiviral Activity : The compound may exhibit antiviral effects, particularly against human viruses.
- Anticancer Potential : The triazole derivatives are often linked to chemopreventive effects in cancer therapy.
Comparative Analysis
To contextualize the biological activity of N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C17H16ClN5OS | Contains a chloro substituent; different pyridine position |
| N-(3-fluoroanilino)-2-{[5-(pyridin-3-yloxy)-1H-pyrazol-3-yloxy]sulfanyl}acetamide | C20H19FN6O2S | Fluorinated aniline; pyrazole instead of triazole |
| N-(phenethyl)-2-{[5-(pyridin-3-yloxy)-1H-pyrazol-3-yloxy]sulfanyl}acetamide | C20H22N6O2S | Different alkyl substituents; retains similar core structure |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole-thione derivatives similar to N-(2-tert-butylphenyl)-2-{[4-methyl-5-(pyridin-4-yly)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. For instance:
- A study highlighted the synthesis of various triazole derivatives demonstrating significant antimicrobial and antiviral activities .
- Another research paper discussed the potential of mercapto-substituted 1,2,4-triazoles in exhibiting high antioxidant activity and inhibiting metabolic enzymes such as acetylcholinesterase (AChE), suggesting their therapeutic applications in neurological disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Substituents
The compound’s activity and selectivity are influenced by substituent modifications. Below is a comparative analysis with similar derivatives:
Table 1: Structural and Functional Comparison of Selected Compounds
Structure-Activity Relationships (SAR)
Phenyl Ring Modifications
- Steric Effects : The 2-tert-butyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., 4-ethyl in VUAA-1 or 4-isopropyl in OLC-12). This may hinder receptor binding or alter pharmacokinetics .
- Electron-Donating vs. Withdrawing Groups : Derivatives with electron-withdrawing groups (e.g., 4-fluoro in ) often exhibit enhanced antimicrobial activity, whereas the target’s tert-butyl group (electron-donating) suggests a divergent mechanism or target .
Triazole and Pyridinyl Modifications
- Pyridinyl Position: Pyridin-4-yl (target, OLC-12) vs. OLC-12 (pyridin-4-yl) is a potent agonist, suggesting the 4-position optimizes receptor interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
